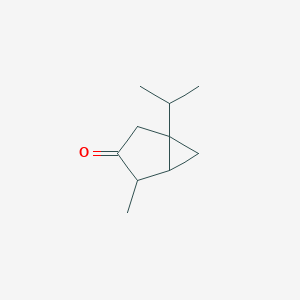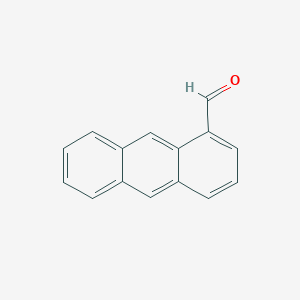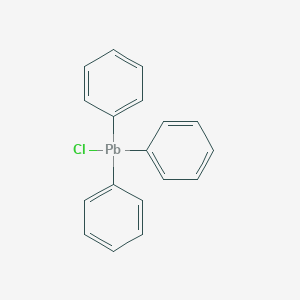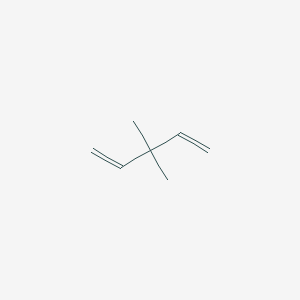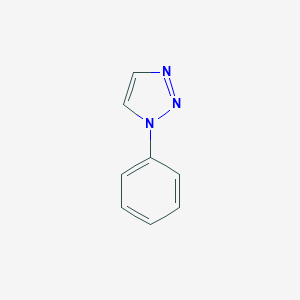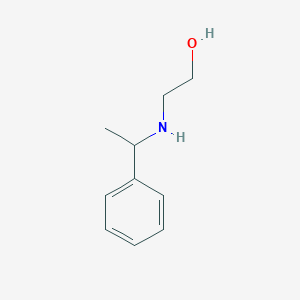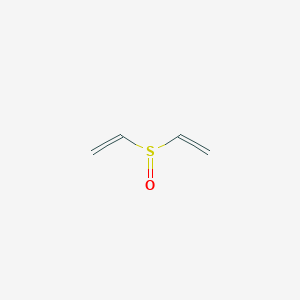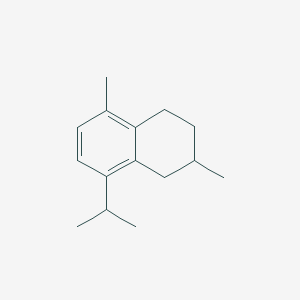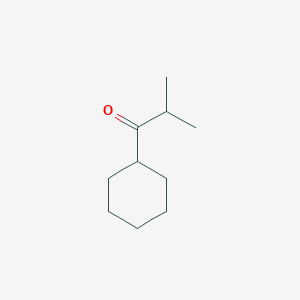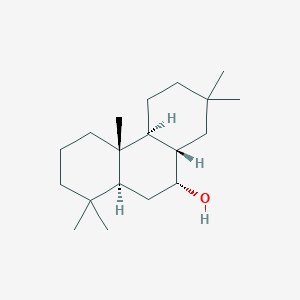
(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as 17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one, or simply as 5α-androstan-3-one. In
Applications De Recherche Scientifique
(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has been widely studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative properties, making it a promising candidate for the development of new drugs and therapies. It has also been studied for its potential use as a hormone replacement therapy for men with low testosterone levels.
Mécanisme D'action
The mechanism of action of (4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol involves binding to androgen receptors in the body. This binding activates the androgen receptor, leading to changes in gene expression and cellular function. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on the body.
Effets Biochimiques Et Physiologiques
(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. It has also been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is that it can be difficult to work with due to its high potency. Careful handling and safety precautions are necessary to ensure the safety of researchers.
Orientations Futures
There are many potential future directions for research on (4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol. One area of research could focus on its potential use as a hormone replacement therapy for men with low testosterone levels. Another area of research could focus on its anti-inflammatory and anti-tumor properties, with the goal of developing new drugs and therapies for these conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Méthodes De Synthèse
The synthesis of (4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol can be achieved through several methods. One of the most commonly used methods involves the reduction of 5α-androstan-3,17-dione using sodium borohydride in the presence of a solvent such as ethanol or methanol. This method has been shown to yield high purity and high yield of the desired compound.
Propriétés
Numéro CAS |
1224-29-9 |
|---|---|
Nom du produit |
(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol |
Formule moléculaire |
C19H34O |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
(4aR,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol |
InChI |
InChI=1S/C19H34O/c1-17(2)10-7-14-13(12-17)15(20)11-16-18(3,4)8-6-9-19(14,16)5/h13-16,20H,6-12H2,1-5H3/t13-,14-,15+,16-,19+/m0/s1 |
Clé InChI |
SYSLVOJDLSPMRG-KSPMYQCISA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1C[C@H]([C@@H]3[C@@H]2CCC(C3)(C)C)O)(C)C |
SMILES |
CC1(CCC2C(C1)C(CC3C2(CCCC3(C)C)C)O)C |
SMILES canonique |
CC1(CCC2C(C1)C(CC3C2(CCCC3(C)C)C)O)C |
Synonymes |
13,13-Dimethylpodocarpan-7α-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



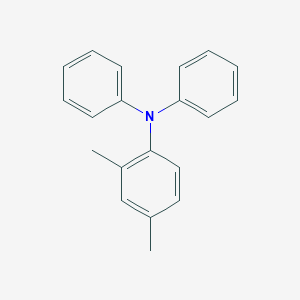
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)
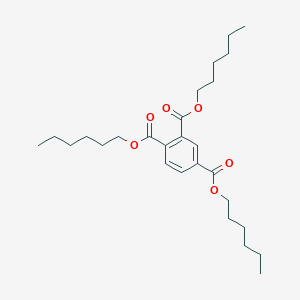
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
